N-(4-acetamidophenyl)-6-ethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-6-ethylpyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetamidophenyl group attached to a pyrimidine ring, which is further substituted with an ethyl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-6-ethylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-acetamidophenyl derivatives, which are then subjected to cyclization reactions to form the pyrimidine ring. The ethyl group is introduced through alkylation reactions, and the carboxamide group is formed via amidation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and environmentally friendly solvents is often emphasized to adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-6-ethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrimidine derivatives .
Scientific Research Applications
N-(4-acetamidophenyl)-6-ethylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate signaling pathways involved in inflammation and pain perception. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of cyclooxygenase enzymes and cannabinoid receptors .
Comparison with Similar Compounds
Similar Compounds
4-acetamidophenol: Known for its analgesic and antipyretic properties.
6-ethylpyrimidine-4-carboxamide: Used in the synthesis of various pharmaceuticals.
N-(4-hydroxyphenyl)acetamide: Another compound with analgesic properties.
Uniqueness
N-(4-acetamidophenyl)-6-ethylpyrimidine-4-carboxamide stands out due to its combined structural features, which confer unique chemical reactivity and potential biological activity. Its dual presence of acetamidophenyl and pyrimidine moieties allows for diverse chemical modifications and applications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C15H16N4O2 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-6-ethylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H16N4O2/c1-3-11-8-14(17-9-16-11)15(21)19-13-6-4-12(5-7-13)18-10(2)20/h4-9H,3H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
CENUMWLIRUYAQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.